Milciclib Maleate

Catalog No.
S548113
CAS No.
802539-81-7
M.F
C29H36N8O5
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milciclib Maleate

CAS Number

802539-81-7

Product Name

Milciclib Maleate

IUPAC Name

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide

Molecular Formula

C29H36N8O5

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DGVCEXQFNYYRQI-BTJKTKAUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

miliciclib, N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide, PHA 848125, PHA-848125, PHA-848125AC, PHA848125

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Milciclib is 460.26991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milciclib is a potent, orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7. This broad-spectrum, or 'pan-CDK,' activity profile allows for comprehensive cell cycle disruption. Uniquely, Milciclib also potently inhibits Tropomyosin receptor kinase A (TrkA) and Src family kinases. The compound is supplied as a maleate salt (Milciclib Maleate), a form selected to optimize physicochemical properties for reliable use in preclinical and clinical research, including oral administration studies. Its primary utility lies in cancer models where broad cell cycle inhibition is required or where dual targeting of CDKs and TrkA offers a strategic advantage.

Substituting Milciclib Maleate with its free base, an alternative salt form, or even a close in-class analog introduces critical, performance-altering variables. The maleate salt form was specifically developed to ensure oral bioavailability and consistent formulation properties, and altering this can significantly impact exposure levels and experimental reproducibility. Furthermore, its unique pan-CDK plus TrkA/Src inhibitory profile is fundamentally different from highly selective CDK4/6 inhibitors (e.g., Palbociclib) or other pan-CDK inhibitors that lack the TrkA/Src component. Attempting a substitution risks not only altered pharmacokinetics but also a completely different biological outcome, making direct comparison of results impossible and potentially jeopardizing research conclusions.

Demonstrated Clinical Tolerability vs. Discontinued Analog PHA-793887

A critical differentiator for Milciclib is its manageable safety profile, which allowed for progression into Phase II clinical trials. In stark contrast, the structurally related pan-CDK inhibitor PHA-793887 was discontinued after a Phase I trial due to severe, dose-limiting hepatotoxicity. At a dose of 44 mg/m², three of nine patients experienced dose-limiting toxicities, primarily hepatotoxicity, including one instance of fatal hepatorenal failure. Milciclib Maleate, however, was found to be well-tolerated with manageable toxicities in multiple clinical studies, establishing a recommended Phase II dose of 150 mg/day.

Evidence DimensionClinical Safety & Tolerability
Target Compound DataWell-tolerated with manageable toxicities; Recommended Phase II dose established at 150 mg/day.
Comparator Or BaselinePHA-793887: Clinical development precluded by severe, dose-related hepatic toxicity. Fatal hepatorenal failure observed at 44 mg/m².
Quantified DifferenceSuccessful establishment of a therapeutic window vs. clinical termination due to toxicity.
ConditionsPhase I/II clinical trials in patients with advanced solid tumors.

This evidence strongly supports procuring Milciclib Maleate for research programs where a pan-CDK inhibitor is needed, as it has a proven track record of clinical tolerability, unlike its discontinued predecessor.

Broad Kinase Inhibition Profile to Address Resistance to Selective CDK4/6 Inhibitors

While selective CDK4/6 inhibitors like Palbociclib are effective, acquired resistance often involves the upregulation of other cell cycle components, particularly Cyclin E-CDK2 signaling. Studies on Palbociclib-resistant breast cancer cell lines show that they can lose dependence on CDK4/6 and become reliant on CDK2 for proliferation. In this context, a pan-CDK inhibitor that potently targets CDK2, such as Milciclib (CDK2/cyclin A IC50 = 45 nM), offers a clear mechanistic advantage. Using a pan-inhibitor like Milciclib can be a deliberate strategy to preempt or overcome this common resistance pathway, a capability not available with highly selective CDK4/6-only inhibitors.

Evidence DimensionEnzymatic Inhibition Profile (IC50)
Target Compound DataPotent inhibitor of CDK2/cyclin A (45 nM), CDK1 (398 nM), and CDK4 (160 nM).
Comparator Or BaselineSelective CDK4/6 Inhibitors (e.g., Palbociclib): Primarily target CDK4 and CDK6, with minimal activity against CDK2, leading to resistance via CDK2 upregulation.
Quantified DifferenceMilciclib retains potent, nanomolar-range inhibition of CDK2, a key driver of resistance to selective CDK4/6 inhibitors.
ConditionsBiochemical kinase assays and cell-based models of acquired drug resistance.

For researchers studying or aiming to overcome resistance to selective CDK4/6 inhibitors, Milciclib Maleate provides a necessary tool with the appropriate broader kinase profile.

Optimized for Oral Bioavailability as a Maleate Salt

Milciclib is explicitly described as an orally bioavailable inhibitor, and its development as the maleate salt form is integral to this property. Salt formation is a standard and critical step in drug development to improve the solubility, dissolution rate, and subsequent absorption of poorly soluble free bases, thereby enabling effective in vivo studies with oral administration. Preclinical and clinical studies consistently utilize this oral route of administration, demonstrating that the maleate salt form provides sufficient systemic exposure to achieve antitumor activity in various models, including xenografts and carcinogen-induced tumors.

Evidence DimensionBioavailability & Formulation
Target Compound DataDeveloped as a maleate salt, enabling oral administration and demonstrated in vivo efficacy in multiple preclinical and clinical settings.
Comparator Or BaselineMilciclib (Free Base): Expected to have lower aqueous solubility and dissolution rate, posing significant challenges for achieving consistent oral absorption and reproducible in vivo results.
Quantified DifferenceThe maleate salt form is the validated entity for achieving oral bioavailability, whereas the free base is not.
ConditionsIn vivo pharmacokinetic and efficacy studies in animal models and human clinical trials.

Procuring the maleate salt is essential for any in vivo research requiring oral dosing, as it is the form validated to achieve the necessary systemic exposure for biological effect.

Overcoming Acquired Resistance in CDK4/6 Inhibitor Models

For projects investigating mechanisms of resistance to Palbociclib, Ribociclib, or Abemaciclib. Milciclib Maleate's potent inhibition of CDK2 provides a direct, mechanistically relevant tool to test whether re-engaging the cell cycle through a broader CDK blockade can restore sensitivity in resistant cell lines or xenograft models.

In Vivo Efficacy Studies Requiring Oral Administration

When the research plan calls for evaluating a pan-CDK inhibitor in rodent models (e.g., xenografts, carcinogen-induced tumors), Milciclib Maleate is the appropriate choice. Its formulation as an orally bioavailable salt has been validated in numerous preclinical and clinical studies, ensuring reliable systemic exposure, which is a prerequisite for reproducible efficacy testing.

Investigating Dual CDK and TrkA/Src Pathway Inhibition

In tumor models where TrkA signaling or Src activation are known drivers (e.g., certain neuroblastomas, prostate cancers, or cancers with NTRK fusions), Milciclib Maleate allows for the simultaneous inhibition of these pathways along with the cell cycle. This provides a unique compound to explore synergistic effects or to target tumors with co-activated pathways.

Preclinical Safety and Efficacy Comparison of Pan-CDK Inhibitors

For comparative pharmacology studies aiming to benchmark new CDK inhibitors. Milciclib Maleate serves as a crucial reference compound, representing a pan-CDK inhibitor that successfully advanced to Phase II trials with a manageable safety profile, unlike earlier analogs like PHA-793887 that failed due to toxicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

576.28086628 Da

Monoisotopic Mass

576.28086628 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82W826FL6S

Pharmacology

Milciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.

Other CAS

802539-81-7

Wikipedia

Milciclib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Degrassi A, Russo M, Nanni C, Patton V, Alzani R, Giusti AM, Fanti S, Ciomei M, Pesenti E, Texido G. Efficacy of PHA-848125, a cyclin-dependent kinase inhibitor, on the K-Ras(G12D)LA2 lung adenocarcinoma transgenic mouse model: evaluation by multimodality imaging. Mol Cancer Ther. 2010 Mar;9(3):673-81. Epub 2010 Mar 2. PubMed PMID: 20197397.
2: Caporali S, Alvino E, Starace G, Ciomei M, Brasca MG, Levati L, Garbin A, Castiglia D, Covaciu C, Bonmassar E, D'Atri S. The cyclin-dependent kinase inhibitor PHA-848125 suppresses the in vitro growth of human melanomas sensitive or resistant to temozolomide, and shows synergistic effects in combination with this triazene compound. Pharmacol Res. 2010 May;61(5):437-48. Epub 2009 Dec 21. PubMed PMID: 20026273.
3: Brasca MG, Amboldi N, Ballinari D, Cameron A, Casale E, Cervi G, Colombo M, Colotta F, Croci V, D'Alessio R, Fiorentini F, Isacchi A, Mercurio C, Moretti W, Panzeri A, Pastori W, Pevarello P, Quartieri F, Roletto F, Traquandi G, Vianello P, Vulpetti A, Ciomei M. Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-py razolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. J Med Chem. 2009 Jul 15. [Epub ahead of print] PubMed PMID: 19603809.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

Explore Compound Types